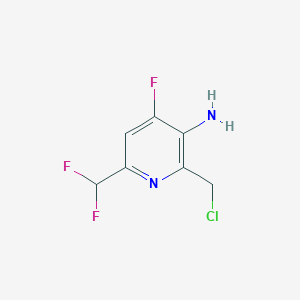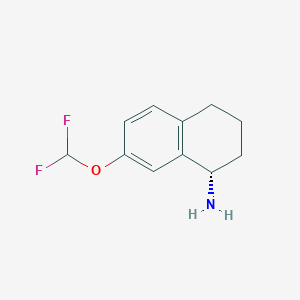
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate (PT-CF2H+ BF4−) under photoredox catalysis.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The difluoromethyl and fluorine groups enhance the compound’s binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-fluoropyridine: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
6-(Difluoromethyl)-4-fluoropyridin-3-amine:
2-(Chloromethyl)-6-(trifluoromethyl)-4-fluoropyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic and steric effects.
Uniqueness
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine is unique due to the presence of both chloromethyl and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity for biological targets, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-(difluoromethyl)-4-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H6ClF3N2/c8-2-5-6(12)3(9)1-4(13-5)7(10)11/h1,7H,2,12H2 |
Clave InChI |
OLHPIDGOTMPXHV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1C(F)F)CCl)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)

![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)



![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)





